N-(furan-2-ylmethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(furan-2-ylmethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core with a furan-2-ylmethyl carboxamide substituent, a hydroxy group at position 7, and a methyl group at position 2. This compound belongs to a broader class of thiazolo[3,2-a]pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including immunoproteasome inhibition , antimicrobial , and anticancer potentials . The structural uniqueness of this compound lies in its substitution pattern, which distinguishes it from analogs and influences its physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-7-hydroxy-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S/c1-7-6-21-13-15-11(18)9(12(19)16(7)13)10(17)14-5-8-3-2-4-20-8/h2-4,6,18H,5H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQWCMRZORCRQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)C(=O)NCC3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(furan-2-ylmethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a thiazolo-pyrimidine framework, which is known for its ability to interact with various biological targets. The presence of the furan moiety enhances its lipophilicity and may contribute to its biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. For instance, compounds similar to N-(furan-2-ylmethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine have shown promising results against various cancer cell lines, including:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 5.0 | A431 (vulvar epidermal carcinoma) |
| Compound B | 3.2 | MCF-7 (breast cancer) |
| Compound C | 2.8 | HeLa (cervical cancer) |
These compounds exhibit cytotoxic effects by inducing apoptosis and inhibiting cell proliferation through various pathways, including the modulation of Bcl-2 family proteins .
2. Antiviral Activity
Thiazolo[3,2-a]pyrimidine derivatives have also been evaluated for their antiviral properties. In particular, some studies suggest that they may inhibit viral replication by targeting specific viral enzymes. For example, compounds have shown inhibitory activity against the main protease of SARS-CoV-2, with low cytotoxicity profiles in vitro .
3. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related thiazole compounds indicate their potential as antibacterial agents:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound D | 31.25 | Staphylococcus aureus |
| Compound E | 62.50 | Escherichia coli |
These findings suggest that modifications to the thiazole ring can enhance antibacterial activity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cell cycle regulation and apoptosis.
- Interaction with DNA : Some derivatives are believed to intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : The compound may influence pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
Case Studies
- Case Study on Anticancer Activity : A recent study investigated the efficacy of a thiazolo[3,2-a]pyrimidine derivative in A431 cells, demonstrating a significant reduction in cell viability at concentrations as low as 5 µM. The study concluded that the compound induces apoptosis through caspase activation .
- Case Study on Antiviral Effects : Another research focused on the antiviral potential against SARS-CoV-2 showed that certain derivatives could inhibit viral replication with IC50 values around 10 µM, suggesting a viable lead for further drug development .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including N-(furan-2-ylmethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, as promising anticancer agents.
Case Studies
A study demonstrated that thiazole-pyrimidine hybrids showed potent antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer). The compound's structure was optimized to enhance its efficacy, leading to IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| MCF-7 | 5.71 | 6.14 |
| DU145 | 10.00 | 12.50 |
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity.
Research Findings
Studies indicate that this compound exhibits broad-spectrum antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Case Studies
In vitro assays have shown that the compound effectively inhibits the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to those of established antibiotics .
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 20 |
| Escherichia coli | 10 | 12 |
Neurological Applications
The thiazole moiety has been associated with neuroprotective effects, making this compound a candidate for treating neurological disorders.
Case Studies
In animal models of epilepsy, the compound demonstrated significant anticonvulsant activity, reducing seizure frequency and intensity when administered prior to convulsive stimuli .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and biological activities of N-(furan-2-ylmethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide with related derivatives:
Key Observations
Substituent Impact on Immunoproteasome Inhibition: The target compound exhibits superior β1i and β5i inhibition (31% and 32%, respectively) compared to the N-benzyl analog (19% and 23%) . The furan-2-ylmethyl group may enhance binding affinity through π-π interactions or hydrogen bonding, while the 7-hydroxy group could improve solubility and target engagement.
Role of the Hydroxy Group :
- The 7-hydroxy group in the target compound distinguishes it from analogs with methoxy (e.g., ) or ester groups (e.g., ). This group may participate in hydrogen bonding, as evidenced by crystallographic studies of similar thiazolo[3,2-a]pyrimidines, where hydrogen bonding networks influence molecular packing and stability .
Antimicrobial Activity: Mannich base derivatives with morpholinomethyl substituents (e.g., compound 9e in ) show potent antimicrobial activity, suggesting that bulkier substituents at position 2 enhance membrane penetration.
Core Heterocycle Variations :
- Replacement of the thiazolo[3,2-a]pyrimidine core with pyrrolo[2,3-d]pyrimidine (e.g., ) alters electronic properties and ring puckering, which can affect binding to targets like kinases or proteasomes. The thiazolo core’s sulfur atom may provide additional van der Waals interactions or metabolic stability.
Crystallographic Insights :
- Studies on ethyl carboxylate analogs (e.g., ) reveal that the pyrimidine ring adopts a flattened boat conformation, with deviations up to 0.224 Å from planarity. The 7-methyl and 3-oxo groups in the target compound likely enforce similar puckering, influencing three-dimensional complementarity with biological targets.
Structure-Activity Relationship (SAR) Trends
- Position 6 (Carboxamide) : Substitution with furan-2-ylmethyl vs. benzyl or phenyl groups modulates steric and electronic profiles, impacting target selectivity.
- Position 7 (Hydroxy vs.
- Position 2 (Varied Substituents): Bulky substituents (e.g., morpholinomethyl in ) improve antimicrobial activity, while smaller groups (e.g., hydroxy) may favor proteasome inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
